2,5,8,11,14,17-Hexaoxanonadecan-19-amine
Overview
Description
m-PEG6-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.
Mechanism of Action
Target of Action
m-PEG6-amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of m-PEG6-amine are therefore the molecules it is designed to link. In the case of PROTACs, these targets are E3 ubiquitin ligases and specific proteins targeted for degradation . For ADCs, the targets are specific antibodies and cytotoxic drugs .
Mode of Action
m-PEG6-amine interacts with its targets through the formation of chemical bonds. The amino group on one end of the m-PEG6-amine molecule can react with carboxylic acids and activated esters to form an amide bond . This allows m-PEG6-amine to link two different molecules together, forming a larger complex .
Biochemical Pathways
The biochemical pathways affected by m-PEG6-amine are those involved in protein degradation (for PROTACs) and drug delivery (for ADCs). PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, deliver cytotoxic drugs to specific cells, allowing for targeted therapy .
Pharmacokinetics
The pharmacokinetic properties of m-PEG6-amine are largely dependent on the molecules it is linked toIt can influence the bioavailability of the compounds it is linked to, particularly in the case of adcs .
Biochemical Analysis
Biochemical Properties
2,5,8,11,14,17-Hexaoxanonadecan-19-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound’s terminal amine group allows it to form covalent bonds with various biomolecules, facilitating its use as a linker or spacer in biochemical assays and drug delivery systems. It interacts with enzymes such as esterases and proteases, which can cleave the compound at specific sites, releasing the attached biomolecule. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound can enhance or inhibit the phosphorylation of proteins involved in signal transduction, thereby affecting gene expression and cellular metabolism. In certain cell types, this compound has been shown to alter the expression of genes related to cell proliferation and apoptosis, highlighting its potential impact on cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to extreme conditions can lead to the breakdown of the compound, potentially affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions. For instance, high doses of this compound have been associated with liver and kidney damage in animal studies. It is crucial to determine the appropriate dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites in biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. For example, it can bind to albumin in the bloodstream, enhancing its solubility and distribution throughout the body. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through the use of targeting signals or post-translational modifications. For instance, the addition of a mitochondrial targeting sequence can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function. Understanding the subcellular localization of the compound is essential for optimizing its use in biochemical research and therapeutic applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTWBXXBTWYNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601590 | |
Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184357-46-8 | |
Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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